molecular formula C13H10FN3S B1461806 4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 941867-13-6

4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1461806
CAS No.: 941867-13-6
M. Wt: 259.3 g/mol
InChI Key: YANYTMOBXJEDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the fluorine atom and the pyridin-2-ylmethyl group in the structure enhances its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be attached via a nucleophilic substitution reaction using pyridin-2-ylmethyl chloride and a suitable base.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-Fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with various aryl or alkyl groups.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Scientific Research Applications

4-Fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.

    Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound is explored for its use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyridin-2-ylmethyl group enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

4-Fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:

    4-Methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine: This compound has a methoxy group instead of a fluorine atom, which affects its chemical reactivity and biological activity.

    4-Ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine: The presence of an ethyl group instead of a fluorine atom results in different steric and electronic properties.

    4-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine: The chlorine atom provides different reactivity compared to the fluorine atom, influencing the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in the presence of the fluorine atom, which enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3S/c14-10-5-3-6-11-12(10)17-13(18-11)16-8-9-4-1-2-7-15-9/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANYTMOBXJEDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC3=C(C=CC=C3S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 4
Reactant of Route 4
4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 5
Reactant of Route 5
4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.